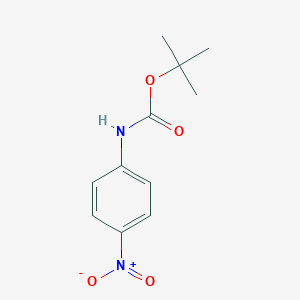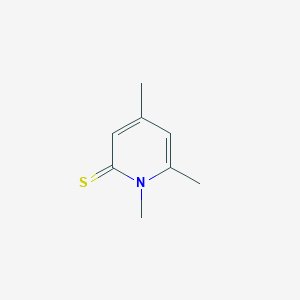
2(1H)-Pyridinethione, 1,4,6-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(1H)-Pyridinethione, 1,4,6-trimethyl- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly used in the field of chemistry, biochemistry, and pharmacology due to its ability to interact with biological systems and its potential therapeutic effects.
Wirkmechanismus
The mechanism of action of 2(1H)-Pyridinethione, 1,4,6-trimethyl- is not fully understood. However, it is believed that this compound exerts its antibacterial, antifungal, and antiviral effects by inhibiting the activity of enzymes involved in cell wall synthesis and nucleic acid replication. Additionally, 2(1H)-Pyridinethione, 1,4,6-trimethyl- may exert its antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
2(1H)-Pyridinethione, 1,4,6-trimethyl- has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli, as well as fungi, such as Candida albicans. Additionally, 2(1H)-Pyridinethione, 1,4,6-trimethyl- has been shown to exhibit antiviral activity against herpes simplex virus type 1 and type 2.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2(1H)-Pyridinethione, 1,4,6-trimethyl- in lab experiments is its broad-spectrum activity against various microorganisms. This compound is relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of using 2(1H)-Pyridinethione, 1,4,6-trimethyl- is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 2(1H)-Pyridinethione, 1,4,6-trimethyl-. One potential direction is the development of new drugs based on this compound for the treatment of bacterial, fungal, and viral infections. Additionally, further studies are needed to fully understand the mechanism of action of 2(1H)-Pyridinethione, 1,4,6-trimethyl- and its potential applications in the treatment of various diseases. Finally, the synthesis of new derivatives of this compound may lead to the discovery of compounds with improved therapeutic properties.
Conclusion
In conclusion, 2(1H)-Pyridinethione, 1,4,6-trimethyl- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound has been shown to exhibit antibacterial, antifungal, and antiviral activities, as well as antioxidant and anti-inflammatory properties. Further studies are needed to fully understand the mechanism of action of 2(1H)-Pyridinethione, 1,4,6-trimethyl- and its potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of 2(1H)-Pyridinethione, 1,4,6-trimethyl- can be achieved through various methods, including the reaction of 2-chloro-5,6-dimethylpyridine-3-thiol with sodium methoxide, or the reaction of 2-chloro-5,6-dimethylpyridine-3-thiol with methyl iodide. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, reaction time, and reactant concentrations.
Wissenschaftliche Forschungsanwendungen
2(1H)-Pyridinethione, 1,4,6-trimethyl- has been extensively studied in scientific research due to its potential therapeutic effects. This compound has been shown to exhibit antibacterial, antifungal, and antiviral activities, making it a promising candidate for the development of new drugs. Additionally, 2(1H)-Pyridinethione, 1,4,6-trimethyl- has been shown to have antioxidant and anti-inflammatory properties, which may have potential applications in the treatment of various diseases.
Eigenschaften
CAS-Nummer |
19006-70-3 |
|---|---|
Produktname |
2(1H)-Pyridinethione, 1,4,6-trimethyl- |
Molekularformel |
C8H11NS |
Molekulargewicht |
153.25 g/mol |
IUPAC-Name |
1,4,6-trimethylpyridine-2-thione |
InChI |
InChI=1S/C8H11NS/c1-6-4-7(2)9(3)8(10)5-6/h4-5H,1-3H3 |
InChI-Schlüssel |
ZOOJPXLKOTZSPR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=S)N(C(=C1)C)C |
Kanonische SMILES |
CC1=CC(=S)N(C(=C1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




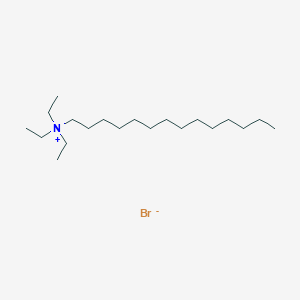
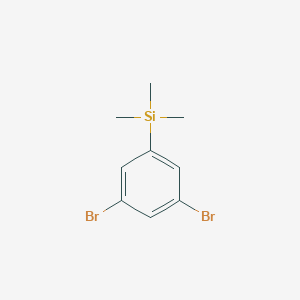
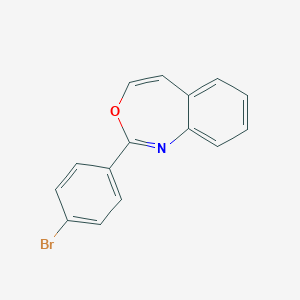
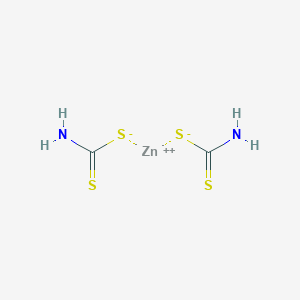
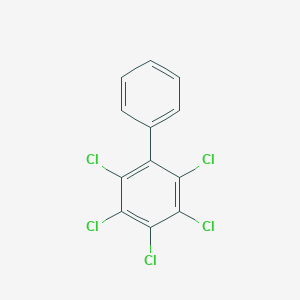



![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol](/img/structure/B96231.png)
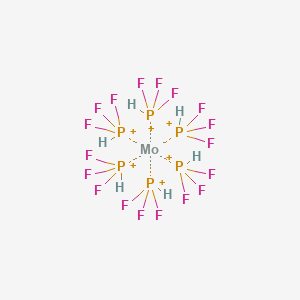
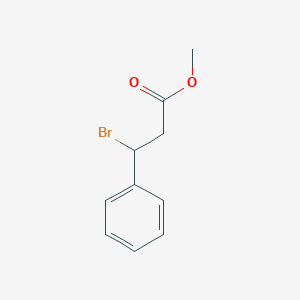
![Ethyl benzo[c]cinnoline-4-carboxylate](/img/structure/B96234.png)
